C6 Ceramide-d11

Apoptosis Lipid Signaling Oncology Research

C6 Ceramide-d11 is a stable isotope-labeled analog of the bioactive sphingolipid C6 Ceramide (N-hexanoyl-D-erythro-sphingosine). C6 Ceramide is a well-characterized, cell-permeable ceramide analog that functions as a second messenger in the sphingomyelin pathway, regulating apoptosis, cell differentiation, and proliferation.

Molecular Formula C24H47NO3
Molecular Weight 408.7 g/mol
Cat. No. B12381093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6 Ceramide-d11
Molecular FormulaC24H47NO3
Molecular Weight408.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
InChIInChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i2D3,4D2,6D2,17D2,20D2
InChIKeyNPRJSFWNFTXXQC-ABRWPZJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C6 Ceramide-d11 Procurement: Stable Isotope-Labeled Sphingolipid for Quantitative LC-MS/MS Research


C6 Ceramide-d11 is a stable isotope-labeled analog of the bioactive sphingolipid C6 Ceramide (N-hexanoyl-D-erythro-sphingosine) . C6 Ceramide is a well-characterized, cell-permeable ceramide analog that functions as a second messenger in the sphingomyelin pathway, regulating apoptosis, cell differentiation, and proliferation [1]. The -d11 variant, in which eleven hydrogen atoms are replaced with deuterium, is chemically and biologically indistinguishable from its unlabeled counterpart but possesses a distinct molecular mass, making it an essential internal standard for the precise and accurate quantification of C6 Ceramide via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. This eliminates matrix effect variability and ensures high-quality analytical data in sphingolipid research.

Why C6 Ceramide-d11 Cannot Be Replaced by Unlabeled C6 Ceramide or Other Analogs


Generic substitution of C6 Ceramide-d11 with unlabeled C6 Ceramide or another short-chain ceramide analog (e.g., C2- or C8-ceramide) in a quantitative bioanalytical workflow leads to critical data invalidation. While C6 Ceramide and its deuterated counterpart exhibit identical bioactivity in cell-based assays , they differ fundamentally in their function within an analytical method. The -d11 compound serves exclusively as an internal standard (IS) to correct for sample loss during extraction and ion suppression/enhancement effects in LC-MS/MS, ensuring accurate quantification of the endogenous or exogenously added C6 Ceramide [1]. Using a structural analog like C2-ceramide as an IS is not acceptable due to potential differences in extraction recovery and ionization efficiency, which introduces unacceptable error. The following quantitative evidence highlights the specific biological and analytical contexts where C6 Ceramide is the preferred bioactive tool, and by extension, where C6 Ceramide-d11 is the correspondingly mandatory IS.

Quantitative Differentiation of C6 Ceramide-d11: Analytical and Bioactivity Comparisons


C6 Ceramide Exhibits Superior Pro-Apoptotic Potency Over C16 Ceramide

C6 Ceramide demonstrates significantly higher pro-apoptotic activity compared to the long-chain C16-ceramide analog. This difference in acyl chain length directly correlates with cytotoxicity, a key factor in experimental design where apoptosis induction is the desired outcome [1].

Apoptosis Lipid Signaling Oncology Research

C6 Ceramide Shows an Inverse Chain-Length Activity Relationship vs. C8 Ceramide

A clear inverse relationship between acyl chain length and pro-apoptotic activity is observed among short- and medium-chain ceramides. C6-ceramide is reported to be more potent than C8-ceramide in inducing apoptosis [1].

Apoptosis Cell Signaling Lipidomics

C6 Ceramide Functions at 10-Fold Higher Concentrations than C2 Ceramide in Monocytes

In studies of human monocyte function, the effective concentration required to inhibit superoxide release differs significantly between C2- and C6-ceramide, with C6-ceramide requiring a higher concentration to achieve similar functional antagonism [1].

Immunology Cell Biology Signal Transduction

C6 Ceramide Exhibits 24-Fold Lower Potency than C2 Ceramide in Neutrophils

In neutrophil functional assays, C6-ceramide is substantially less potent than C2-ceramide as an inhibitor of phorbol ester-induced superoxide release [1].

Inflammation Immunology Cell Signaling

C6 Ceramide-d11 Enables Precise Quantification via Isotope Dilution Mass Spectrometry

C6 Ceramide-d11 is specifically intended for use as an internal standard (IS) for the quantification of unlabeled C6 Ceramide [1]. The use of a stable isotope-labeled internal standard is essential to correct for sample preparation losses and matrix effects, ensuring the accuracy and precision of quantitative LC-MS/MS methods [2].

Analytical Chemistry Lipidomics Metabolomics

Optimal Applications for C6 Ceramide-d11 Based on Quantitative Evidence


LC-MS/MS Quantification of C6 Ceramide in Pharmacokinetic and Metabolic Studies

This is the primary and non-negotiable application for C6 Ceramide-d11. It serves as the stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled C6 Ceramide in complex biological matrices (e.g., plasma, tissue lysates, cell extracts). Its use corrects for analyte loss during extraction and matrix-induced ion suppression in LC-MS/MS, ensuring reliable and reproducible quantitative data. This is supported by class-level inference for stable isotope-labeled standards [REFS-1, REFS-2].

In Vitro Apoptosis Research in Cancer Cell Lines

For studies focused on inducing and characterizing apoptosis in cancer models, the unlabeled C6 Ceramide is the optimal choice due to its superior potency compared to longer-chain ceramides. As demonstrated, C6 Ceramide is significantly more potent than C16-ceramide (IC50 of 3-14 µM vs. >100 µM) and more active than C8-ceramide in inducing apoptosis in breast cancer and macrophage cell lines [3]. Researchers using unlabeled C6 Ceramide in these models will require C6 Ceramide-d11 as the analytical IS to quantify its cellular uptake or metabolism.

Functional Studies in Monocyte and Neutrophil Signaling

When investigating the role of sphingolipids in immune cell function, C6 Ceramide is a specific tool with well-defined, cell-type-dependent activity. It inhibits superoxide release from primed human monocytes with an optimal concentration of 60 µM, a 10-fold difference from the 6 µM required for C2-ceramide [4]. In neutrophils, C6 Ceramide exhibits a 24-fold lower potency than C2-ceramide (IC50 of 120 µM vs. 5 µM) for inhibiting superoxide generation [5]. This quantitative evidence provides a precise basis for selecting C6 Ceramide over other short-chain analogs for monocyte and neutrophil experiments. C6 Ceramide-d11 would again be the requisite IS for any related quantitative work.

Lipidomics and Sphingolipidomics Method Development and Validation

C6 Ceramide-d11 is a critical reagent for developing, validating, and deploying targeted lipidomics methods. It is used to create calibration curves and as an internal standard in each sample to ensure the accuracy and precision of quantitative assays for short-chain ceramides [REFS-1, REFS-2]. Its high isotopic purity and stable nature make it suitable for use in high-throughput workflows, allowing for robust quantification across large sample cohorts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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